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molecular formula C14H16N2O5 B8408706 Allyl 2-morpholin-4-yl-5-nitrobenzoate

Allyl 2-morpholin-4-yl-5-nitrobenzoate

Cat. No. B8408706
M. Wt: 292.29 g/mol
InChI Key: VBKXBOMTEDTZBW-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

Tin(II) chloride dihydrate (17.37 g, 77 mmol) was added to a solution of allyl 2-morpholin-4-yl-5-nitrobenzoate (11.24 g, 38.5 mmol) in EtOAc (250 mL) and the mixture was stirred and heated under reflux for 4 h. Ethanol (150 mL) was added, followed by another portion of Tin(II) chloride dihydrate (17.4 g) and the mixture was heated for another 2 h. The mixture was cooled and filtered then the filtrate was washed repeatedly with aqueous ammonium hydroxide and re-filtered. The organic layer was dried and concentrated by evaporation to give the title compound (Intermediate 76, 5.42 g, 54%) as a solid; 1H NMR δ 6.90 (1H, d), 6.80 (1H, s), 6.70 (1H, d), 6.10-5.95 (1H, m), 5.40 (1H, d), 5.30 (1H, d), 5.00 (2H, s), 4.80 (2H, s), 3.70-3.60 (4H, m), 3.20-3.10 (4H, m); MS m/e MH+ 263.
Quantity
17.37 g
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[N:6]1([C:12]2[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[CH:20][C:13]=2[C:14]([O:16][CH2:17][CH:18]=[CH2:19])=[O:15])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.C(O)C>CCOC(C)=O>[NH2:24][C:21]1[CH:22]=[CH:23][C:12]([N:6]2[CH2:7][CH2:8][O:9][CH2:10][CH2:11]2)=[C:13]([CH:20]=1)[C:14]([O:16][CH2:17][CH:18]=[CH2:19])=[O:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
17.37 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
11.24 g
Type
reactant
Smiles
N1(CCOCC1)C1=C(C(=O)OCC=C)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
17.4 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate was washed repeatedly with aqueous ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
re-filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)OCC=C)C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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